molecular formula C15H23BN2O6S B1407139 2-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)phenylboronic acid CAS No. 1704063-63-7

2-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)phenylboronic acid

Cat. No.: B1407139
CAS No.: 1704063-63-7
M. Wt: 370.2 g/mol
InChI Key: RAIFJFXNGRZRDL-UHFFFAOYSA-N
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Description

2-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)phenylboronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a piperazine ring, and a tert-butoxycarbonyl protecting group. It is commonly used in organic synthesis and medicinal chemistry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)phenylboronic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is first protected with a tert-butoxycarbonyl group.

    Sulfonylation: The protected piperazine is then sulfonylated using a sulfonyl chloride reagent.

    Boronic Acid Introduction: Finally, the boronic acid group is introduced through a coupling reaction with a boronic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The sulfonyl group can be reduced under specific conditions.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Palladium catalysts and base (e.g., potassium carbonate) in an organic solvent.

Major Products

    Oxidation: Boronic esters or anhydrides.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Biaryl compounds through Suzuki-Miyaura coupling.

Scientific Research Applications

2-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)phenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.

    Biology: Employed in the development of molecular probes and sensors.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and molecular probes. The boronic acid group interacts with the active site of enzymes, leading to inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)acetic acid
  • 4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic acid
  • 2-[6-(3-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}propoxy)pyridin-3-yl]acetic acid

Uniqueness

2-(4-(Tert-butoxycarbonyl)piperazin-1-ylsulfonyl)phenylboronic acid is unique due to the presence of both a boronic acid group and a sulfonyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]sulfonylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BN2O6S/c1-15(2,3)24-14(19)17-8-10-18(11-9-17)25(22,23)13-7-5-4-6-12(13)16(20)21/h4-7,20-21H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIFJFXNGRZRDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1S(=O)(=O)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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